molecular formula C6H6N2S B188914 2-Amino-4-methylthiophene-3-carbonitrile CAS No. 4623-55-6

2-Amino-4-methylthiophene-3-carbonitrile

Cat. No.: B188914
CAS No.: 4623-55-6
M. Wt: 138.19 g/mol
InChI Key: VVLPOLLOKMOHOP-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carbonitrile is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of this compound and similar thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

  • Four-Component Synthesis Utilizing 2-Aminothiophene-3-carbonitrile : A method was developed for a four-component reaction exploiting the reactivity of 2-aminothiophene-3-carbonitrile, yielding 2-arylthieno[2,3-d]pyrimidin-4-amines. These products have potential as metal sensors due to their photophysical properties (Abaee et al., 2017).

  • Antitumor Potential : Novel derivatives of 2-aminothiophene were synthesized and showed promising antitumor activity against hepatocellular carcinoma and breast cancer cell lines (Khalifa & Algothami, 2020).

  • Fragmentation Studies in Mass Spectroscopy : Decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles was studied under electronic and chemical ionization, showing specific fragmentation patterns based on substituent nature (Klyba et al., 2018).

  • Synthesis of Schiff Bases for Optoelectronic Materials : 2-Amino-4-ferrocenylthiophene-3-carbonitrile was synthesized and converted into Schiff bases, serving as precursors for optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

  • Production of Azo Dyes : A method involving diazotisation and coupling of 2-aminothiophene derivatives to produce azo dyes with good coloration and fastness properties on polyester was developed (Sabnis & Rangnekar, 1989).

  • Antimicrobial and Antifungal Agents : Derivatives of 2-aminothiophene-3-carbonitrile were synthesized, showing efficacy as antimicrobial and antifungal agents (Al-Omran et al., 2002).

  • Corrosion Inhibition for Mild Steel : Certain derivatives, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments (Verma et al., 2015).

  • Photopolymerization Monitoring : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were found to be effective fluorescent molecular sensors for monitoring photopolymerization processes, also serving as long-wavelength co-initiators (Ortyl et al., 2019).

  • Solvent-Free Synthesis : A solvent-free method for synthesizing 2-aminothiophene-3-carbonitrile derivatives was developed, offering advantages in reaction time and ease (Xu et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

Future Directions

Thiophene-based analogs, such as 2-Amino-4-methylthiophene-3-carbonitrile, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

Properties

IUPAC Name

2-amino-4-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPOLLOKMOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963528
Record name 2-Amino-4-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4623-55-6
Record name 4623-55-6
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-4-methylthiophene-3-carbonitrile?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C6H6N2S []. From this formula, we can calculate the molecular weight to be 138.19 g/mol.

Q2: What is the significance of the intermolecular hydrogen bonds observed in the crystal structure of this compound?

A2: The abstract mentions that "Two N—H⋯N intermolecular hydrogen bonds link neighboring molecules into a three-dimensional network" []. This suggests that these hydrogen bonds play a crucial role in the solid-state packing of the molecule. Understanding intermolecular interactions is important for predicting physical properties like melting point, solubility, and potentially even reactivity.

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